molecular formula C48H50F2O11S2 B14881734 (2R,3S,4R,5R)-1-(2-Fluoro-5-(5-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzyl)thiophen-2-yl)phenyl)-1-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol

(2R,3S,4R,5R)-1-(2-Fluoro-5-(5-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzyl)thiophen-2-yl)phenyl)-1-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol

Cat. No.: B14881734
M. Wt: 905.0 g/mol
InChI Key: IYJHDISCOGPBBG-VYPFJTQHSA-N
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Description

The compound “(2R,3S,4R,5R)-1-(2-Fluoro-5-(5-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzyl)thiophen-2-yl)phenyl)-1-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol” is a complex organic molecule with multiple functional groups, including fluorophenyl, thiophenyl, and tetrahydropyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may involve:

    Formation of the Tetrahydropyran Moiety: This can be achieved through the cyclization of a suitable precursor, such as a diol, under acidic conditions.

    Introduction of Fluorophenyl and Thiophenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions or via palladium-catalyzed cross-coupling reactions.

    Coupling Reactions: The final assembly of the molecule may involve coupling reactions such as Suzuki or Stille coupling to link the various aromatic and heteroaromatic groups.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis platforms and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The aromatic rings can be reduced to form cyclohexane derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH4 (Lithium aluminium hydride) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the aromatic rings would yield cyclohexane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. The presence of fluorine atoms and aromatic rings suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its complex structure and multiple functional groups may allow it to interact with various biological targets, making it a potential lead compound for drug development.

Industry

In industry, the compound could be used in the development of new materials with unique properties. For example, its aromatic and heteroaromatic groups could impart specific electronic or optical properties to materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound could inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: The compound could modulate the activity of receptors by binding to their ligand-binding sites.

    Signal Transduction Pathways: The compound could affect signal transduction pathways by interacting with key proteins involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other molecules with fluorophenyl, thiophenyl, and tetrahydropyran moieties. Examples include:

  • (2R,3S,4R,5R)-1-(2-Fluoro-5-(5-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzyl)thiophen-2-yl)phenyl)-1-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C48H50F2O11S2

Molecular Weight

905.0 g/mol

IUPAC Name

(2R,3S,4R,5R)-1-[2-fluoro-5-[5-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]thiophen-2-yl]phenyl]-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C48H50F2O11S2/c1-24-3-5-28(46-44(57)43(56)42(55)38(23-52)61-46)17-29(24)19-33-13-16-40(63-33)27-8-14-36(50)35(21-27)48(60,47(59)45(58)41(54)37(53)22-51)31-9-4-25(2)30(18-31)20-34-12-15-39(62-34)26-6-10-32(49)11-7-26/h3-18,21,37-38,41-47,51-60H,19-20,22-23H2,1-2H3/t37-,38-,41-,42-,43+,44-,45+,46+,47-,48?/m1/s1

InChI Key

IYJHDISCOGPBBG-VYPFJTQHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC(=C(C=C4)F)C(C5=CC(=C(C=C5)C)CC6=CC=C(S6)C7=CC=C(C=C7)F)([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC(=C(C=C4)F)C(C5=CC(=C(C=C5)C)CC6=CC=C(S6)C7=CC=C(C=C7)F)(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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